molecular formula C14H16ClNOS B2910136 2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole CAS No. 551931-36-3

2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole

Cat. No. B2910136
CAS RN: 551931-36-3
M. Wt: 281.8
InChI Key: VQTSCNREDHTBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole (CIPMT) is an organic compound with a unique molecular structure. It is composed of a five-member ring with a chlorine atom and a methylthiazole group. CIPMT has been studied for its potential applications in scientific research, and its mechanism of action and biochemical and physiological effects have been investigated.

Scientific Research Applications

2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole has been studied for its potential applications in scientific research. It has been used as an intermediate in the synthesis of a variety of compounds, including 5-chloro-2-methyl-1,3-thiazole-4-carboxylic acid, 2-chloro-5-methylthiazole-4-carboxylic acid, and isopropyl-2-methylphenol. This compound has also been used as a starting material in the synthesis of other compounds, such as 2-chloro-5-methylthiazole-4-carboxylic acid ethyl ester and 2-chloro-5-methylthiazole-4-carboxylic acid methyl ester. In addition, this compound has been used as a reagent in the synthesis of other organic compounds, such as 5-chloro-2-methyl-1,3-thiazole-4-carboxylic acid ethyl ester and 5-chloro-2-methyl-1,3-thiazole-4-carboxylic acid methyl ester.

Advantages and Limitations for Lab Experiments

2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole has several advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is relatively inexpensive to purchase. However, this compound has some limitations for lab experiments. For example, it is not very soluble in organic solvents, and it is not very stable in the presence of strong acids or bases.

Future Directions

There are several potential future directions for the use of 2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole. One possible direction is to use this compound in the development of new drugs for the treatment of inflammatory and allergic diseases. Another possible direction is to further explore its potential applications in the synthesis of other compounds. Additionally, more research could be done to better understand its mechanism of action and its biochemical and physiological effects. Finally, this compound could be used in the development of new laboratory techniques, such as for the synthesis of other compounds or for the study of biological processes.

Synthesis Methods

2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole can be synthesized from 5-chloro-2-methyl-1,3-thiazole-4-carboxylic acid methyl ester, 2-chloro-5-methylthiazole-4-carboxylic acid, and isopropyl-2-methylphenol. The synthesis process involves the reaction of the two carboxylic acids with isopropyl-2-methylphenol in the presence of a base and an acid catalyst. The reaction produces this compound, which can be isolated by crystallization.

properties

IUPAC Name

2-chloro-5-[(2-methyl-5-propan-2-ylphenoxy)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNOS/c1-9(2)11-5-4-10(3)13(6-11)17-8-12-7-16-14(15)18-12/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTSCNREDHTBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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